6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methyl-7H-purine
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Description
The compound “6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methyl-7H-purine” is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine (TP). The TP heterocycle has been proposed as a possible surrogate of the purine ring due to its structural similarities . It has found numerous applications in medicinal chemistry .
Synthesis Analysis
The synthesis of TP derivatives often involves the use of aminotriazoles and pyrimidines . Copper-catalyzed 1,3 dipolar cycloaddition reaction has been used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Molecular Structure Analysis
The TP heterocycle is isoelectronic with that of purines. It consists of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The TP heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Its metal-chelating properties have also been exploited to generate candidate treatments for cancer and parasitic diseases .Mechanism of Action
Target of Action
The compound “6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methyl-7H-purine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known for their valuable biological properties and can act as antifungal, antitubercular, and antibacterial agents . They are also reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators .
Mode of Action
Compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class are known to interact with their targets, leading to changes that result in their biological activities . For instance, some of these compounds can inhibit the growth of certain types of cells, which is why they are considered potential antitumor agents .
Biochemical Pathways
Given the biological activities of [1,2,4]triazolo[1,5-a]pyrimidines, it can be inferred that they may affect pathways related to cell growth and proliferation, potentially influencing the activity of certain receptors or enzymes .
Result of Action
Given the known biological activities of [1,2,4]triazolo[1,5-a]pyrimidines, it can be inferred that this compound may have potential antitumor, antifungal, antitubercular, and antibacterial effects .
Future Directions
TP derivatives have shown promise in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .
Properties
IUPAC Name |
5,6-dimethyl-7-[4-(7-methylpurin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N10/c1-11-12(2)23-17-20-9-22-27(17)16(11)26-6-4-25(5-7-26)15-13-14(18-8-19-15)21-10-24(13)3/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUPNXVZZJZWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NC=NC5=C4N(C=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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